9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate
Description
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-2-11-21(12-13-22)20(23)24-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19,22H,2,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFMOMMVDZBVMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Fmoc Chloride Reaction
- Starting Materials : N-(2-hydroxyethyl)-N-propylamine and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Typically, a mild base such as triethylamine (TEA) or sodium bicarbonate is used to neutralize the hydrogen chloride generated.
- Conditions : The reaction is performed at 0 °C to room temperature under an inert atmosphere (argon or nitrogen) to avoid moisture.
- Procedure : The amine is dissolved in the solvent with base, and Fmoc-Cl is added dropwise. The mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC) or NMR.
- Workup : The reaction mixture is washed with aqueous acid and base to remove impurities, then dried over anhydrous sodium sulfate and concentrated.
- Purification : The crude product is purified by silica gel chromatography using hexane/ethyl acetate gradients to afford the pure carbamate.
This method is classical and widely used for Fmoc carbamate synthesis due to its mildness and efficiency.
Thioester Intermediate Route (Indirect Method)
A more complex synthetic route involves first preparing an Fmoc-protected thioester intermediate, which is then converted into the carbamate:
- Step 1 : Synthesis of S-trityl thioesters from Fmoc-protected amino acids using carbodiimide coupling with triphenylmethanethiol.
- Step 2 : Deprotection of the thioester to the corresponding thioacid.
- Step 3 : Photochemically activated radical-mediated decarboxylation to generate the Fmoc-protected amine.
- Step 4 : Subsequent reaction with the hydroxyethyl-propylamine to form the carbamate.
This method, while more involved, allows for selective transformations and has been demonstrated with related Fmoc derivatives, showing high yields and scalability under flow photochemical conditions.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Fmoc-Cl Reaction | Fmoc-Cl, N-(2-hydroxyethyl)-N-propylamine, TEA | 0 °C to RT, inert atmosphere | 75–90 | Classical, straightforward, widely used |
| Carbodiimide Coupling (EDC·HCl) | Fmoc-OH, EDC·HCl, DMAP, amine | 0 °C to RT, 12–18 h | 70–85 | Milder conditions, avoids Fmoc-Cl use |
| Thioester Intermediate Route | Fmoc-protected thioesters, UV irradiation | Photochemical flow, 5 min | 80–86 | Advanced method, scalable, requires specialized setup |
Research Findings and Notes
- The Fmoc-Cl method remains the most common due to availability and ease of handling.
- Carbodiimide-mediated coupling offers an alternative when Fmoc-Cl is unstable or unavailable.
- Photochemical decarboxylation methods involving thioester intermediates provide innovative routes with potential for flow chemistry applications, enhancing throughput and yield.
- Purity and yield are influenced by reaction time, temperature control, and purification protocols.
- Analytical techniques such as ^1H NMR, ^13C NMR, and ESI-MS are essential for confirming product identity and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbamate group, converting it to the corresponding amine.
Substitution: The fluorenyl group can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Fluorenyl derivatives with different functional groups.
Scientific Research Applications
Overview
9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate is an organic compound characterized by its unique structure, which includes a fluorenyl group, a hydroxyethyl group, and a propylcarbamate group. Its molecular formula is , and it has gained attention in various fields such as chemistry, biology, and materials science due to its versatile reactivity and stability.
Organic Synthesis
Protecting Group in Organic Chemistry:
- This compound is widely used as a protecting group for amines during multi-step organic synthesis. Its stability allows for selective reactions without interfering with other functional groups present in the molecule.
Peptide and Protein Synthesis:
- In biological chemistry, it serves as a protecting group for amino acids in peptide synthesis. This application is crucial for the development of complex peptides and proteins, enabling researchers to manipulate amino acid sequences effectively.
Pharmaceutical Applications
Drug Delivery Systems:
- There is ongoing research into the use of this compound in drug delivery systems. Its unique structural features may enhance the stability and release profiles of therapeutic agents, making it a candidate for targeted drug delivery applications .
Material Science
Polymer Production:
- The compound is utilized in the production of specialty chemicals and materials, including polymers and resins. Its properties can be tailored for specific applications in material science, contributing to advancements in polymer chemistry.
Case Study 1: Synthesis of Peptides
In a study focusing on the synthesis of bioactive peptides, researchers employed this compound as a protecting group. The study demonstrated that using this compound allowed for higher yields and purities in peptide synthesis compared to traditional protecting groups.
Case Study 2: Drug Delivery Mechanisms
A recent investigation explored the potential of this compound in drug delivery systems. The study highlighted its ability to encapsulate hydrophobic drugs effectively, improving solubility and bioavailability. Researchers noted that the fluorenyl moiety contributed to enhanced stability under physiological conditions.
Mechanism of Action
The mechanism by which 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate exerts its effects involves the interaction of its functional groups with various molecular targets. The fluorenyl group provides stability and rigidity, while the hydroxyethyl and propylcarbamate groups offer sites for chemical reactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Fmoc-Protected Carbamates
Key Observations:
Solubility: The target compound’s dual substituents (hydroxyethyl and propyl) balance hydrophilicity and lipophilicity, offering moderate solubility in polar organic solvents (e.g., DCM, DMF) . Compounds with multiple hydroxyl groups (e.g., dihydroxypropyl derivative ) exhibit higher aqueous solubility, whereas aromatic (e.g., 4-aminobenzyl ) or ketone-containing (e.g., 3-oxopropyl ) derivatives are less polar.
Electron-withdrawing groups (e.g., ketone in ) may alter reactivity during Fmoc removal or conjugation reactions.
Applications: The hydroxyethyl-propyl combination in the target compound makes it suitable for drug-linker systems requiring controlled release or stability in lipophilic environments. Fmoc-Glycinol is preferred in standard peptide synthesis due to its straightforward deprotection and high solubility.
Crystallographic and Physicochemical Data
- Crystallographic studies of related Fmoc compounds (e.g., ) reveal triclinic or monoclinic systems with hydrogen-bonding networks influenced by substituents. The target compound’s crystal structure is unreported in the literature reviewed but is expected to exhibit similar packing patterns.
- Thermal stability and melting points vary with substituents; bulky groups like propyl may increase melting points compared to simpler derivatives.
Biological Activity
9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate is a synthetic compound belonging to the carbamate family, characterized by its unique structural components: a 9H-fluoren-9-yl group and N-(2-hydroxyethyl) and N-propyl substituents. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications.
- Molecular Formula : C18H23NO3
- Molecular Weight : 325.41 g/mol
- CAS Number : 352312-63-1
Biological Activity Overview
Research on the biological activity of this compound is limited; however, related compounds have shown promising results in various studies.
Antimicrobial Activity
A study focusing on structurally similar compounds indicated that derivatives of carbamates exhibit antimicrobial properties against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) for some tested compounds was found to be greater than 256 μg/mL, although certain derivatives demonstrated activity against Gram-positive bacteria .
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Against |
|---|---|---|
| Carbamate Derivative A | >256 μg/mL | Gram-positive bacteria |
| Carbamate Derivative B | <256 μg/mL | Fungi |
Structure-Activity Relationship
The unique combination of the fluorenyl group with the carbamate moiety may confer specific reactivity or biological properties that could be harnessed for therapeutic purposes. The fluorenyl moiety is known for its ability to interact with various biological targets, which may enhance the efficacy of the compound in medicinal chemistry applications .
Case Studies and Research Findings
While direct studies on this compound are sparse, related research provides insights into its potential applications:
- Synthesis and Evaluation : A study synthesized various thiazole derivatives from similar structures, evaluating their antimicrobial properties against resistant strains. The findings suggest that modifications in the carbamate structure can lead to enhanced biological activity .
- Potential Therapeutic Applications : The structural characteristics of carbamates, including the presence of hydroxyl groups, suggest potential applications in drug design aimed at treating infections caused by resistant microorganisms .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate?
- Methodology : Utilize Fmoc (9-fluorenylmethoxycarbonyl) protection chemistry for carbamate formation. React 9H-fluoren-9-ylmethanol with N-(2-hydroxyethyl)-N-propylamine in the presence of phosgene derivatives (e.g., triphosgene) under anhydrous conditions. Purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane. Monitor reaction progress by TLC and confirm purity via HPLC .
Q. How should researchers handle this compound to ensure safety during laboratory use?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- Emergency Procedures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
- Storage : Store in a dry, cool environment (<28°C) away from oxidizing agents. Use airtight containers to prevent moisture absorption .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Characterization Tools :
- NMR Spectroscopy : Use H and C NMR to confirm carbamate linkage and Fmoc group integrity. Key signals include aromatic protons (δ 7.2–7.8 ppm) and carbamate carbonyl (δ 155–160 ppm) .
- Mass Spectrometry : Employ ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H] peak at m/z 297.35) .
- HPLC : Use a C18 column with UV detection (254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
- Crystallography Workflow :
- Crystal Growth : Recrystallize from a mixture of dichloromethane and hexane at low temperatures (4°C).
- Data Collection : Collect diffraction data at 123 K using synchrotron radiation or a laboratory X-ray source. Resolve disordered solvent molecules (e.g., propan-2-ol) with SQUEEZE in PLATON .
- Refinement : Refine triclinic (P1) symmetry parameters (e.g., a = 5.18 Å, b = 15.32 Å) using Olex2 or SHELXL. Address thermal motion artifacts in the Fmoc group .
Q. What mechanistic insights explain stereochemical outcomes in reactions involving this carbamate?
- Reaction Analysis :
- Steric Effects : The bulky Fmoc group directs nucleophilic attack to the less hindered carbamate oxygen.
- Solvent Influence : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing regioselectivity.
- Kinetic Studies : Use F NMR (if fluorinated analogs exist) to monitor reaction intermediates .
Q. How can researchers address contradictions in reported synthetic yields across studies?
- Troubleshooting Framework :
- Parameter Screening : Vary stoichiometry (e.g., 1.1–1.5 eq of triphosgene) and reaction time (2–24 hrs).
- Impurity Profiling : Compare byproducts via LC-MS to identify competing side reactions (e.g., Fmoc deprotection under acidic conditions).
- Reproducibility Checks : Validate protocols using inert atmosphere (argon) and rigorously dried solvents .
Q. What challenges arise when using this compound in solid-phase peptide synthesis (SPPS)?
- Application-Specific Issues :
- Deprotection Efficiency : Monitor Fmoc removal with 20% piperidine in DMF. Incomplete deprotection may indicate carbamate instability; optimize cleavage time (5–30 min).
- Side Reactions : Mitigate aspartimide formation by adding 0.1 M HOBt during coupling steps.
- Scale-Up : Use microwave-assisted synthesis to reduce aggregation in long peptide chains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
